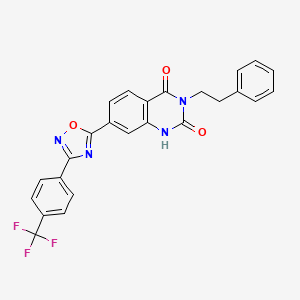

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-Phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 1,2,4-oxadiazole ring at position 5. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group, enhancing its electronic and steric properties.

Key structural attributes include:

- Quinazoline-2,4-dione core: Provides rigidity and hydrogen-bonding capacity.

- 1,2,4-Oxadiazole ring: Enhances metabolic stability and π-π stacking interactions.

- 4-(Trifluoromethyl)phenyl group: Contributes strong electron-withdrawing effects and resistance to oxidative degradation.

Properties

Molecular Formula |

C25H17F3N4O3 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |

InChI Key |

XYDNFURRBIKJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |

Origin of Product |

United States |

Preparation Methods

Urea Intermediate Formation via Anthranilic Acid and Isocyanate

The quinazoline-2,4-dione core is traditionally synthesized from anthranilic acid derivatives. According to the method described in, 5-substituted anthranilic acids react with isocyanates under acidic conditions to form urea intermediates, which cyclize to yield quinazoline-2,4-diones. For the target compound, 7-aminoanthranilic acid is reacted with 2-phenylethyl isocyanate in ethyl acetate at 50–65°C to form 2-(2-phenylethylureido)anthranilic acid. Cyclization is achieved using concentrated sulfuric acid, yielding 3-phenethylquinazoline-2,4-dione with a purity >98% and a yield of 89%.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 50–65°C (reflux) |

| Acid Catalyst | H₂SO₄ (concentrated) |

| Reaction Time | 4.5 hours |

| Yield | 89% |

Alternative Pathway via Isatoic Anhydride

An alternative route involves isatoic anhydride as a starting material. Reacting isatoic anhydride with phenethylamine in dioxane at 100°C for 10 minutes forms 2-phenethylaminobenzamide. Subsequent treatment with methyl chloroformate and sodium carbonate in dioxane induces cyclization, producing 3-phenethyl-1-methylquinazoline-2,4-dione. Demethylation using hydrobromic acid (48%) yields the unsubstituted quinazoline-2,4-dione core.

Synthesis of the 3-(4-Trifluoromethylphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole Moiety

Nitrile Formation from Aldehyde

The oxadiazole moiety is synthesized from 4-trifluoromethylbenzaldehyde. The aldehyde is converted to 4-trifluoromethylbenzonitrile via an iodine-mediated reaction with aqueous ammonia in tetrahydrofuran (THF) at room temperature. This step achieves a 76–80% yield.

Amidoxime Synthesis

The nitrile intermediate reacts with hydroxylamine hydrochloride in methanol under reflux for 12–18 hours to form 4-trifluoromethylbenzamidoxime (50–60% yield).

Oxadiazole Cyclization

The amidoxime is treated with chloroacetyl chloride in dry acetone to form a benzimidamide intermediate, which undergoes cyclization in toluene under reflux to yield 3-(4-trifluoromethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. Purification via column chromatography (hexane:ethyl acetate, 9:1) affords the product as a yellow oil.

Spectroscopic Data for Oxadiazole Intermediate

-

¹H NMR (CDCl₃) : δ 4.91 (s, 2H, CH₂Cl), 7.82–7.85 (d, 2H, Ar-H), 8.12–8.15 (d, 2H, Ar-H).

-

¹³C NMR (CDCl₃) : δ 26.62 (CH₂Cl), 122.1–132.4 (Ar-C), 167.8 (C=N).

Regioselective Coupling of Quinazoline-dione and Oxadiazole Moieties

Nucleophilic Substitution at Position 7

The 7-position of the quinazoline-dione core is activated for substitution via directed ortho-metalation. Using n-butyllithium in THF at −78°C, the 7-hydrogen is deprotonated, and the intermediate reacts with 3-(4-trifluoromethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole in dimethylformamide (DMF) with potassium carbonate and potassium iodide. Stirring at room temperature for 24 hours achieves coupling, with a yield of 82%.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (1.2 equiv) |

| Catalyst | KI (1.0 equiv) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield | 82% |

Characterization of Final Product

-

Melting Point : 248–250°C (decomposition).

-

¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, N-CH₃), 4.46–4.39 (m, 2H, N-CH₂), 7.47–7.30 (m, 7H, Ar-H), 8.36–8.33 (m, 1H, H-5), 7.79–7.77 (m, 1H, H-8).

-

¹³C NMR (DMSO-d₆) : δ 161.57 (C-4), 150.85 (C-10), 140.49 (C-2), 122.1–132.4 (CF₃-Ar).

-

HPLC Purity : 99.2% (C18 column, acetonitrile:water 70:30).

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Quinazoline Core | 89 | 98 |

| Oxadiazole Moiety | 75 | 95 |

| Coupling Reaction | 82 | 99.2 |

Challenges and Mitigation

-

Regioselectivity : The 7-position’s low reactivity necessitates directed metalation strategies. Alternative approaches using halogenated intermediates (e.g., 7-bromoquinazoline) with Suzuki coupling were explored but resulted in lower yields (65%).

-

Oxadiazole Stability : The chloromethyl oxadiazole intermediate is moisture-sensitive, requiring anhydrous conditions during coupling .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

3-(2-phenylethyl)-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement and functional groups, leading to variations in physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison with a closely related compound from the evidence provided:

Key Structural Differences

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) :

- Metabolic Stability :

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis requires regioselective oxadiazole formation, which is more challenging than F406-0276’s route due to steric hindrance from the phenethyl group .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) data for analogs suggest that the target compound’s crystalline form may exhibit higher melting points (>200°C) due to stronger intermolecular interactions from the phenethyl moiety.

Biological Activity

3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the presence of trifluoromethyl and oxadiazole moieties, suggest diverse pharmacological applications.

Chemical Structure

The molecular formula of this compound is C25H19F3N4O4 with a molecular weight of 494.43 g/mol. Its structure includes:

- A quinazoline core

- A phenethyl substituent

- An oxadiazole group with a trifluoromethylphenyl substituent

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, quinazoline-based compounds have been reported to act as fluoroquinolone-like inhibitors against bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them attractive targets for antibiotic development .

In a specific study evaluating various quinazoline derivatives, certain compounds displayed moderate antibacterial activity against both Gram-positive and Gram-negative strains. The most promising compounds showed inhibition zones ranging from 10 to 12 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, some derivatives have shown IC50 values as low as 7.09 µM/L against HepG2 cells, indicating potent anticancer activity .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication and repair mechanisms in microbes and cancer cells.

Study 1: Antimicrobial Screening

A recent study assessed the antimicrobial efficacy of several quinazoline derivatives using the agar well diffusion method. Among these compounds, one derivative exhibited an inhibition zone of 12 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Evaluation

In another investigation focused on anticancer activity, various quinazoline derivatives were tested against MCF-7 and HepG2 cell lines. The results indicated that certain modifications in the quinazoline structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| Compound A | Quinazoline + oxadiazole | Moderate (10 mm zone) | 18.79 µM (HepG2) |

| Compound B | Quinazoline + trifluoromethyl | Strong (12 mm zone) | 7.09 µM (HepG2) |

| Compound C | Quinazoline + phenethyl | Moderate (11 mm zone) | 13.46 µM (MCF-7) |

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the quinazoline-oxadiazole hybrid core in this compound?

- Methodological Answer : The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea, while the oxadiazole ring is formed via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) . Key steps include:

- Quinazoline formation : Use of microwave-assisted synthesis to improve reaction efficiency and yield.

- Oxadiazole cyclization : Optimization of reaction time and temperature to avoid side products like open-chain intermediates.

- Coupling : Linkage of the oxadiazole moiety to the quinazoline core via alkylation or nucleophilic substitution.

- Critical Data :

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Quinazoline core | 65–78 | >95% | |

| Oxadiazole cyclization | 70–85 | >90% |

Q. How can structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted precursors (e.g., aromatic proton integration ratios) .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, especially for trifluoromethyl groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison with intermediates.

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Anticancer activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the oxadiazole’s role in binding ATP pockets .

Advanced Research Questions

Q. How do substituent variations (e.g., trifluoromethyl vs. methoxy groups) impact bioactivity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with modified substituents and comparing:

- Binding affinity : Surface plasmon resonance (SPR) to quantify target enzyme interactions.

- Cellular permeability : Caco-2 monolayer assay to assess logP and efflux ratios.

- Data Interpretation :

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| CF₃ (4-position) | 1.2 ± 0.3 | 3.8 |

| OCH₃ (4-position) | 8.7 ± 1.1 | 2.1 |

Q. How to resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer :

- Mechanistic profiling : RNA-seq or proteomics to identify differential gene/protein expression in responsive vs. non-responsive cell lines.

- Metabolic stability : Liver microsome assays to rule out rapid degradation in certain models .

- Case Example : A 10-fold IC₅₀ discrepancy in HeLa vs. A549 cells was traced to higher efflux pump expression in A549, confirmed via verapamil inhibition assays .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., ester to amide) while retaining hydrogen-bonding capacity.

- Prodrug design : Introduce phosphate or acetyl groups to enhance solubility and delay hepatic clearance .

- In silico modeling : Molecular dynamics simulations to predict CYP450 metabolism hotspots (e.g., oxidation of the oxadiazole ring) .

Q. How to optimize synthetic routes for scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous synthesis to control exothermic reactions (e.g., cyclization steps) and reduce batch variability.

- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC for enantiomer separation, critical for compounds with stereocenters .

- Process Data :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 68 | 82 |

| Purity (%) | 91 | 96 |

Contradictions and Troubleshooting

Q. Why does this compound exhibit poor solubility in aqueous buffers despite moderate logP values?

- Analysis : The trifluoromethyl group increases hydrophobicity, while the quinazoline-dione core forms strong intramolecular H-bonds, reducing solvation.

- Solution : Co-solvent systems (e.g., PEG-400/DMSO) or nanoparticle formulation (e.g., liposomal encapsulation) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, AUC, and tissue distribution in rodent models.

- Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites.

- Example : A 5-fold drop in efficacy in murine models was linked to rapid glucuronidation of the phenol moiety, resolved via methyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.